
MNI-caged-NMDA
Overview
Description
MNI-caged-NMDA (Chemical Name: (R)-α-Methylamino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid; CAS 1227675-52-6) is a photosensitive compound designed for precise spatiotemporal activation of NMDA receptors in neural networks. Developed by Tocris Bioscience, it consists of NMDA conjugated to a 4-methoxy-7-nitroindolinyl (MNI) caging group, enabling controlled release of chirally pure NMDA upon ultraviolet (UV) light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MNI-caged-N-methyl-D-aspartic acid involves the incorporation of a photosensitive 4-methoxy-7-nitroindolinyl group into N-methyl-D-aspartic acid. The process typically includes the following steps:
Protection of Functional Groups: The amino and carboxyl groups of N-methyl-D-aspartic acid are protected to prevent unwanted reactions.
Introduction of the Caging Group: The 4-methoxy-7-nitroindolinyl group is introduced through a series of reactions, including nitration and methoxylation.
Deprotection: The protecting groups are removed to yield the final MNI-caged-N-methyl-D-aspartic acid.
Industrial Production Methods
Industrial production of MNI-caged-N-methyl-D-aspartic acid follows similar synthetic routes but is scaled up to meet research demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction is photolysis, where the compound is exposed to light, causing the release of N-methyl-D-aspartic acid.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the caging group.
Common Reagents and Conditions
Photolysis: Typically performed using ultraviolet light (300-380 nm) or localized laser photolysis at 405 nm.
Hydrolysis: Occurs in the presence of water, often accelerated by acidic or basic conditions.
Major Products Formed
N-methyl-D-aspartic acid: The primary product released upon photolysis.
By-products: Depending on the reaction conditions, various by-products may form, including derivatives of the caging group.
Scientific Research Applications
Mechanistic Studies of Synaptic Plasticity
Photolytic Release of NMDA
MNI-caged-NMDA allows for precise temporal control over NMDA receptor activation through photolysis. This capability is essential for studying synaptic mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). For instance, experiments utilizing this compound have demonstrated that rapid uncaging can induce synaptic-like responses in cerebellar interneurons, facilitating the study of fast synaptic transmission at a high temporal resolution .
Case Study: Cerebellar Interneurons
In a study involving cerebellar interneurons, this compound was photolyzed to achieve a fast-rising sustained activation of NMDA receptors. This method enabled researchers to observe the kinetics of receptor activation and desensitization in real-time, providing insights into the mechanisms underlying synaptic plasticity .
Investigating Receptor Dynamics
Spatial and Temporal Resolution
The ability to uncage this compound with high spatial precision allows researchers to investigate the distribution and function of NMDARs within dendritic spines. For example, studies have shown that the spatial spread of activation can be quantified by inducing uncaging at specific locations on dendritic structures, revealing critical information about receptor localization and signaling pathways .
Comparative Studies with Other Caged Compounds
Research comparing this compound with other caged compounds, such as those based on 2-nitrobenzyl groups, highlights its advantages in terms of stability and specificity for NMDA receptors. MNI-caged compounds have shown less interference with GABAergic signaling compared to other caging groups, making them more suitable for neurophysiological studies .
Neuropharmacological Applications
Studying Drug Interactions
this compound has been utilized to explore the effects of various pharmacological agents on NMDAR function. By controlling the timing and location of NMDA release, researchers can assess how different drugs modulate receptor activity and synaptic transmission. This approach is particularly valuable in the context of developing treatments for neurological disorders where glutamatergic signaling is disrupted .
Technical Specifications and Experimental Design
Feature | Details |
---|---|
Chemical Structure | C14H17N3O6 |
Photolysis Wavelength | 300-380 nm (optimal at 405 nm) |
Release Kinetics | Sub-microsecond release times |
Applications | LTP/LTD studies, receptor dynamics |
Mechanism of Action
The mechanism of action of MNI-caged-N-methyl-D-aspartic acid involves the following steps:
Photolysis: Upon exposure to light, the 4-methoxy-7-nitroindolinyl group is cleaved, releasing chirally pure N-methyl-D-aspartic acid.
Receptor Activation: The released N-methyl-D-aspartic acid binds to and activates N-methyl-D-aspartic acid receptors, leading to ionotropic glutamate receptor activation
Comparison with Similar Compounds
Key Properties:
- Uncaging Mechanism : MNI-caged-NMDA releases active NMDA stoichiometrically upon photolysis at 300–380 nm, with optimized spatial resolution achievable at 405 nm .
- Rapid Kinetics : Sub-microsecond release times allow real-time investigation of fast synaptic NMDA receptor dynamics .
- Biological Applications : Used extensively to study NMDA autoreceptor-mediated calcium signaling in retinal bipolar cells (BCs), where focal uncaging (e.g., 405 nm laser) induces stereotypic calcium waves .
- Purity and Stability : ≥99% purity, with batch-specific technical data provided in Certificates of Analysis .
This compound belongs to a family of caged neurotransmitters designed for receptor-specific photolysis. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparison of this compound with Key Analogues
Critical Analysis:
(1) Caging Group and Photolysis Efficiency
- MNI Group: Shared by this compound, MNI-caged-L-glutamate, and MNI-caged kainic acid, this group enables rapid uncaging (sub-microsecond) suitable for fast synaptic events. In contrast, NPEC-caged ligands exhibit millisecond-scale release, limiting temporal resolution for studying ionotropic receptors .
- Wavelength Specificity: this compound achieves superior spatial precision at 405 nm compared to its nominal 300–380 nm range, reducing off-target activation .
(3) Experimental Utility
- Retinal Studies : this compound’s ability to evoke BC calcium waves with regional specificity (e.g., temporal retina dominance) underscores its utility in mapping NMDA autoreceptor distributions .
- Comparative Limitations : While MNI-caged-L-glutamate offers broader applicability, its lack of NMDA receptor specificity limits mechanistic studies of NMDA-dependent pathways .
(1) Retinal Calcium Signaling
- Key Study : Focal uncaging of this compound (10 mM) in zebrafish larvae revealed that BCs initiate calcium waves via presynaptic NMDA autoreceptors, with temporal retina regions showing higher sensitivity .
- Technical Note: A 0.5 s pulse of 405 nm laser (20 μm diameter) achieved localized NMDA release, demonstrating subcellular resolution .
(2) Advantages Over NPEC-caged Ligands
- Speed : this compound’s sub-microsecond release outperforms NPEC-caged compounds, enabling precise alignment with electrophysiological recordings .
- Chiral Purity: Unlike non-chiral caged compounds, this compound releases enantiomerically pure NMDA, critical for receptor-specific studies .
(3) Limitations and Mitigation Strategies
- GABA Interference : High concentrations (>10 mM) may alter GABA-ergic signaling; this is mitigated by using lower doses (1–5 mM) and validating results with APV (NMDAR antagonist) .
- Product Discontinuation : As a discontinued Tocris product, alternatives like MNI-caged-L-glutamate or custom-synthesized MNI-caged compounds may be necessary .
Biological Activity
MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- This compound is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.
- It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.
Mechanism of Action:
- Upon photolysis, this compound releases NMDA, which binds to NMDA receptors and activates them.
- This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.
Biological Activity
Photolytic Release:
- The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.
- Studies have shown that this compound can effectively modulate synaptic transmission without causing significant background activity that could confound results .
Inhibition Studies:
- Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .
Table 1: Comparative Effects of this compound on Synaptic Transmission
Case Study 1: Synaptic Probing
In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .
Case Study 2: Inhibition Mechanisms
Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .
Research Findings
Research has consistently shown that this compound provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:
- The kinetics of neurotransmitter release.
- The temporal dynamics of receptor activation.
- The effects of various pharmacological agents on synaptic plasticity.
Q & A
Basic Research Questions
Q. What are the key photochemical properties of MNI-caged-NMDA, and how do they influence experimental design?
this compound is activated by UV light (300–380 nm), releasing chiral-pure NMDA with rapid uncaging kinetics (faster than ionotropic glutamate receptor activation). For spatial precision, bath application of high concentrations paired with 405 nm light improves localization . Researchers must calibrate light intensity and exposure duration to avoid phototoxicity. Pre-experiment validation via HPLC or mass spectrometry ensures NMDA purity post-uncaging .
Q. How should researchers optimize this compound concentrations for synaptic physiology studies?
Titrate concentrations (e.g., 0.5–10 µM) while monitoring receptor saturation and off-target effects. Use antagonists (e.g., APV for NMDA receptors) to confirm specificity. For dendritic spine studies, combine this compound with two-photon microscopy to restrict activation to subcellular regions .
Q. What controls are essential when using this compound to study NMDA receptor function?
- Negative controls : Apply light without this compound to rule out photostimulation artifacts.
- Pharmacological controls : Co-apply competitive antagonists (e.g., MK-801) to verify receptor-mediated responses.
- Calibration controls : Standardize light delivery systems across replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMDA receptor activation kinetics reported across studies using this compound?
Discrepancies may arise from differences in uncaging efficiency, receptor subunit composition (e.g., GluN2A vs. GluN2B), or intracellular calcium buffering. To address this:
- Compare uncaging rates under standardized light parameters (wavelength, power).
- Use subunit-selective antagonists (e.g., ifenprodil for GluN2B) to isolate contributions.
- Quantify calcium influx via fluorophores (e.g., Fluo-4) to correlate receptor activation with downstream signaling .
Q. What methodologies enable precise spatiotemporal control of this compound in complex neuronal networks?
- Holographic uncaging : Project light patterns to activate multiple synapses simultaneously while recording via patch-clamp or calcium imaging.
- Closed-loop systems : Integrate real-time electrophysiology feedback to adjust light pulses dynamically.
- Combined optogenetics : Pair this compound with channelrhodopsin (ChR2) to dissect excitatory/inhibitory circuit interactions .
Q. How can this compound be integrated with -omics approaches to study NMDA receptor signaling pathways?
- Transcriptomics : After localized uncaging, use single-cell RNA sequencing to identify immediate early genes (e.g., Fos, Arc) induced by NMDA receptor activation.
- Proteomics : Combine with proximity labeling (e.g., TurboID) to map protein interaction networks near activated receptors.
- Metabolomics : Profile ATP/ADP ratios via luciferase assays to assess metabolic demands of NMDA-mediated plasticity .
Q. Data Analysis and Contradiction Management
Q. How should researchers analyze datasets where this compound effects deviate from expected NMDA receptor behavior?
- Normalization : Express responses as a percentage of maximal NMDA current (e.g., evoked by saturating agonist application).
- Outlier detection : Use Grubbs’ test to exclude non-physiological recordings.
- Meta-analysis : Compare results with published uncaging efficiencies (e.g., 70–90% release in 1 ms pulses) to identify methodological gaps .
Q. What statistical frameworks are suitable for time-resolved this compound experiments?
- Multilevel modeling : Account for nested variables (e.g., cell-to-cell variability, repeated measures).
- Bayesian inference : Estimate posterior probabilities of receptor activation kinetics under different experimental conditions.
- Machine learning : Train classifiers to predict synaptic outcomes based on uncaging parameters (e.g., pulse duration, intensity) .
Q. Methodological Best Practices
Table 1 : Key Parameters for this compound Experimental Design
Properties
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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